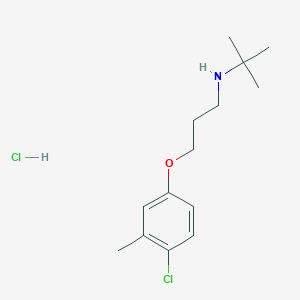![molecular formula C18H20F3NO B4921469 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been widely used for scientific research purposes due to its potential therapeutic effects on various disorders.
Mechanism of Action
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are responsible for regulating the levels of serotonin in the brain. By binding to these receptors, 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can increase the levels of serotonin and enhance its activity, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been found to induce various biochemical and physiological effects in the body, including changes in heart rate, blood pressure, and body temperature. It can also affect the levels of various neurotransmitters such as dopamine, norepinephrine, and GABA, which are involved in regulating mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine in lab experiments is its ability to selectively target serotonin receptors, which can help researchers study the role of serotonin in various disorders. However, 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has some limitations, including its potential for abuse and dependence, which can make it difficult to use in human studies.
Future Directions
There are several future directions for research on 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine, including investigating its potential therapeutic effects on other disorders such as schizophrenia and addiction. Researchers can also explore the use of 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine in combination with other drugs to enhance its therapeutic effects and reduce its potential for abuse. Additionally, the development of novel 1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine analogs with improved pharmacological properties can help to expand its potential therapeutic applications.
Synthesis Methods
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine can be synthesized through the reaction between 4-methoxyphenyl-2-propanone and 4-(trifluoromethyl)benzylamine. The reaction is usually carried out under acidic conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine has been extensively studied for its potential therapeutic effects on various disorders such as anxiety, depression, and obsessive-compulsive disorder. It has been found to act as a serotonin receptor agonist, which can modulate the levels of serotonin in the brain and regulate mood and behavior.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-13(11-14-5-9-17(23-2)10-6-14)22-12-15-3-7-16(8-4-15)18(19,20)21/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTTZHIQRNFIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)
![11-(4-chlorophenyl)-3,3-dimethyl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921395.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)
![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)


![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitro-2,1,3-benzoxadiazol-5-amine](/img/structure/B4921503.png)